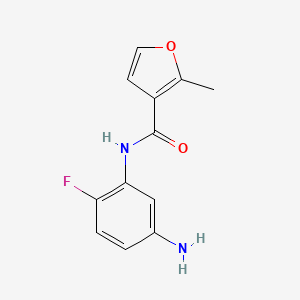
N-(5-amino-2-fluorophenyl)-2-methylfuran-3-carboxamide
Overview
Description
N-(5-amino-2-fluorophenyl)-2-methylfuran-3-carboxamide is a chemical compound that is commonly referred to as AFM13. It is a small molecule drug that has been developed for the treatment of cancer. AFM13 has been shown to have significant anti-tumor activity in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of AFM13 involves the binding of the drug to CD16A, which is a receptor that is expressed on the surface of natural killer cells. This binding activates the natural killer cells, leading to the destruction of tumor cells. In addition, AFM13 has been shown to enhance the activity of natural killer cells by increasing their ability to recognize and bind to tumor cells.
Biochemical and Physiological Effects:
AFM13 has been shown to have several biochemical and physiological effects. In preclinical studies, AFM13 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In addition, AFM13 has been shown to enhance the activity of natural killer cells, leading to the destruction of tumor cells.
Advantages and Limitations for Lab Experiments
AFM13 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized, and it has been shown to have significant anti-tumor activity in preclinical studies. In addition, AFM13 has been shown to enhance the activity of natural killer cells, which are an important component of the immune system's anti-tumor response.
One limitation of AFM13 is that it has not yet been approved for clinical use, which limits its availability for laboratory experiments. In addition, the mechanism of action of AFM13 is complex, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the development and use of AFM13. One direction is the continued evaluation of AFM13 in clinical trials for the treatment of various types of cancer. Another direction is the development of combination therapies that include AFM13 and other drugs that target different aspects of the immune system's anti-tumor response. Finally, there is potential for the development of AFM13 as a diagnostic tool for the detection of cancer cells.
Scientific Research Applications
AFM13 has been the subject of extensive scientific research, particularly in the field of oncology. Preclinical studies have shown that AFM13 has significant anti-tumor activity against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors. In addition, AFM13 has been shown to enhance the activity of natural killer cells, which are an important component of the immune system's anti-tumor response.
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-9(4-5-17-7)12(16)15-11-6-8(14)2-3-10(11)13/h2-6H,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKTXOUOZJSMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210010 | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-methyl-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926213-00-5 | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-methyl-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926213-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-methyl-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



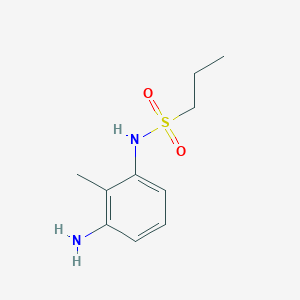
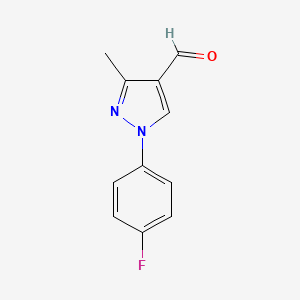
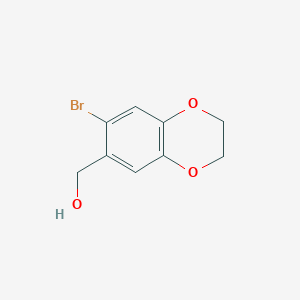
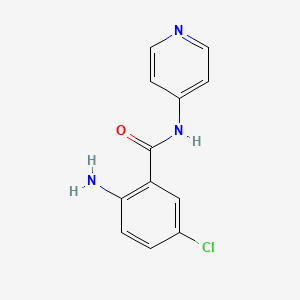

![2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B3306059.png)
![{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine](/img/structure/B3306060.png)
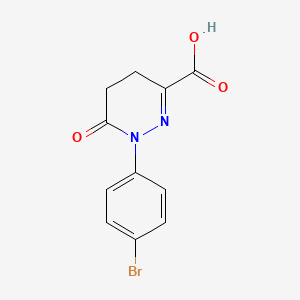
![N-[3-(aminomethyl)phenyl]benzamide](/img/structure/B3306077.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B3306079.png)
amine](/img/structure/B3306082.png)
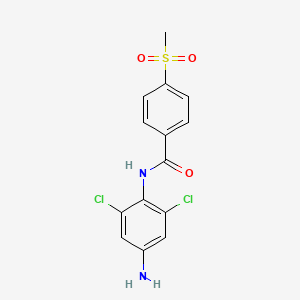
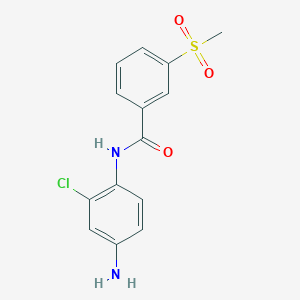
![4-[4-(Aminomethyl)benzoyl]piperazin-2-one](/img/structure/B3306098.png)